molecular formula C23H14F3N5O B8248219 Ddr1-IN-6

Ddr1-IN-6

Cat. No.: B8248219
M. Wt: 433.4 g/mol
InChI Key: GDBAAUWGHRTFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DDR1-IN-6 is a potent and selective inhibitor of the discoidin domain receptor 1 (DDR1), a collagen-activated receptor tyrosine kinase. DDR1 plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and extracellular matrix remodeling. Inhibitors like this compound are of significant interest due to their potential therapeutic applications in diseases such as cancer, fibrosis, and other pathological conditions involving abnormal collagen signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DDR1-IN-6 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent coupling and functionalization. The synthetic route often starts with the preparation of a core scaffold, which is then modified through various chemical reactions such as nucleophilic substitution, palladium-catalyzed coupling reactions, and amide bond formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to ensure consistent quality and yield. Process optimization and quality control measures are critical to meet regulatory standards and ensure the compound’s efficacy and safety for therapeutic use .

Chemical Reactions Analysis

Types of Reactions: DDR1-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .

Mechanism of Action

DDR1-IN-6 exerts its effects by selectively binding to the active site of DDR1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the disruption of DDR1-mediated cellular processes such as adhesion, migration, and proliferation. The molecular targets and pathways involved include the inhibition of collagen binding to DDR1, blocking the activation of the receptor, and preventing the subsequent signaling cascade that promotes pathological conditions .

Comparison with Similar Compounds

  • DDR1-IN-1
  • DDR1-IN-2
  • DDR1-IN-3
  • DDR1-IN-4
  • DDR1-IN-5

Comparison: DDR1-IN-6 stands out among similar compounds due to its higher selectivity and potency against DDR1. While other inhibitors may also target DDR1, this compound has been optimized to achieve a better balance between efficacy and safety, making it a more promising candidate for therapeutic applications. Additionally, this compound exhibits improved pharmacokinetic properties, such as better metabolic stability and bioavailability, compared to its predecessors .

Properties

IUPAC Name

7-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-6-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-benzoxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N5O/c1-14-7-9-19-21(18(14)10-8-17-13-27-20-6-3-11-28-31(17)20)32-30-22(19)29-16-5-2-4-15(12-16)23(24,25)26/h2-7,9,11-13H,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBAAUWGHRTFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NO2)NC3=CC=CC(=C3)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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